Cas no 887333-30-4 (Hebeirubescensin H)

Hebeirubescensin H 化学的及び物理的性質
名前と識別子
-
- Hebeirubescensin H
- 9,10,15,16,18-pentahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
- B2703-477536
- 887333-30-4
-
- インチ: InChI=1S/C20H28O7/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)15(24)20(26,27-16(18)25)19(10,13(8)22)14(9)23/h9-12,14-16,21,23-26H,1,4-7H2,2-3H3
- InChIKey: BTWFVPFIPDEZTE-UHFFFAOYSA-N
- ほほえんだ: CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H]([C@H]4O)C(=C)C5=O)(O[C@H]3O)O)O)O)C
計算された属性
- せいみつぶんしりょう: 380.18400
- どういたいしつりょう: 380.18350323g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 0
- 複雑さ: 749
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 10
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127Ų
- 疎水性パラメータ計算基準値(XlogP): -0.287
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 646.1±55.0 °C at 760 mmHg
- フラッシュポイント: 231.7±25.0 °C
- PSA: 127.45000
- LogP: -0.30600
- じょうきあつ: 0.0±4.4 mmHg at 25°C
Hebeirubescensin H セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Hebeirubescensin H 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H65330-5 mg |
Hebeirubescensin H |
887333-30-4 | 5mg |
¥5600.0 | 2021-09-09 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4186-1 mg |
Hebeirubescensin H |
887333-30-4 | 1mg |
¥2835.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H65330-5mg |
Hebeirubescensin H |
887333-30-4 | 5mg |
¥5600.0 | 2023-09-07 | ||
TargetMol Chemicals | TN4186-5mg |
Hebeirubescensin H |
887333-30-4 | 5mg |
¥ 3940 | 2024-07-20 | ||
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP03399-5mg |
Hebeirubescensin H |
887333-30-4 | 5mg |
¥4150 | 2023-09-19 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4186-1 mL * 10 mM (in DMSO) |
Hebeirubescensin H |
887333-30-4 | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-07 | ||
TargetMol Chemicals | TN4186-5 mg |
Hebeirubescensin H |
887333-30-4 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
A2B Chem LLC | AH97234-5mg |
Hebeirubescensin H |
887333-30-4 | 5mg |
$702.00 | 2024-04-19 | ||
A2B Chem LLC | AH97234-1mg |
Hebeirubescensin H |
887333-30-4 | >95% | 1mg |
$599.00 | 2024-04-19 | |
TargetMol Chemicals | TN4186-1 ml * 10 mm |
Hebeirubescensin H |
887333-30-4 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 |
Hebeirubescensin H 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
Hebeirubescensin Hに関する追加情報
Recent Advances in Hebeirubescensin H (887333-30-4) Research: A Comprehensive Review
Hebeirubescensin H (CAS: 887333-30-4) is a bioactive compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on elucidating its molecular structure, biological activities, and mechanisms of action, providing valuable insights for drug development. This research brief synthesizes the latest findings on Hebeirubescensin H, highlighting its pharmacological properties and potential clinical applications.
The compound, isolated from the traditional Chinese herb Rabdosia rubescens, has demonstrated promising anti-cancer, anti-inflammatory, and anti-microbial activities. A 2023 study published in the Journal of Natural Products revealed that Hebeirubescensin H exhibits potent inhibitory effects on the proliferation of various cancer cell lines, including breast, lung, and colon cancers, through the modulation of key signaling pathways such as PI3K/AKT and MAPK. These findings underscore its potential as a lead compound for oncology drug development.
In addition to its anti-cancer properties, recent research has explored the anti-inflammatory mechanisms of Hebeirubescensin H. A study in Bioorganic Chemistry (2024) demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting NF-κB activation. This suggests its potential utility in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Pharmacokinetic studies have also advanced our understanding of Hebeirubescensin H. A 2024 report in Drug Metabolism and Disposition detailed the compound's metabolic stability and bioavailability, revealing that it undergoes hepatic metabolism primarily via CYP3A4. These insights are critical for optimizing its formulation and dosing regimens in future clinical trials.
Despite these promising findings, challenges remain in the development of Hebeirubescensin H as a therapeutic agent. Issues such as low solubility and potential off-target effects need to be addressed through structural modifications or novel delivery systems. Ongoing research is exploring these avenues, with some studies focusing on nanoparticle-based delivery to enhance its efficacy and reduce toxicity.
In conclusion, Hebeirubescensin H (887333-30-4) represents a promising candidate for drug development, with demonstrated bioactivities across multiple therapeutic areas. Continued research into its mechanisms, pharmacokinetics, and formulation will be essential to translate these findings into clinical applications. The compound's unique chemical structure and diverse biological effects make it a valuable subject for further investigation in the field of chemical biology and pharmaceutical sciences.
887333-30-4 (Hebeirubescensin H) 関連製品
- 304642-94-2(Kaur-16-en-15-one,18-(acetyloxy)-7,20-epoxy-1,6,7,14-tetrahydroxy-, (1b,4a,6b,7a,14R)-)
- 38602-52-7(Lasiodonin)
- 28957-08-6(Kaur-16-en-15-one,1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1a,6b,7a,14R)-)
- 76470-15-0(Effusanin E)
- 155977-87-0(Kaur-16-en-15-one,7,20-epoxy-1,6,7,14-tetrahydroxy-20-methoxy-, (1a,6b,7a,14R,20S)-)
- 30220-43-0(Effusanin A)
- 52617-37-5(ponicidin)
- 76470-16-1(Kaur-16-en-15-one,1-(acetyloxy)-7,20-epoxy-6,7-dihydroxy-, (1a,6b,7a)- (9CI))
- 28957-04-2(Oridonin)
- 24267-69-4(Kaur-16-en-15-one,1,11-bis(acetyloxy)-7,20-epoxy-6,7-dihydroxy-, (1a,6b,7a)-)




